molecular formula C13H16ClN7O4S B046070 Phenamil methanesulfonate CAS No. 1161-94-0

Phenamil methanesulfonate

Katalognummer: B046070
CAS-Nummer: 1161-94-0
Molekulargewicht: 401.83 g/mol
InChI-Schlüssel: MHPIZTURFVSLTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenamil methanesulfonate (C₁₃H₁₆ClN₇O₄S; CAS 1161-94-0) is a small-molecule compound derived from amiloride, known for its potent and irreversible inhibition of epithelial sodium channels (ENaC) with an IC₅₀ of 400 nM . It also competitively inhibits TRPP3-mediated Ca²⁺ transport (IC₅₀ = 140 nM) and activates bone morphogenetic protein (BMP) signaling to promote osteogenesis and dentin formation . Applications span cystic fibrosis research, bone regeneration, and pulmonary arterial hypertension (PAH) treatment. In vitro, it suppresses ENaC-dependent short-circuit currents in bronchial epithelial cells (IC₅₀ = 75–116 nM) and enhances adipogenesis via PPARγ modulation . In vivo, it reduces hypoxia-induced PAH in rats by downregulating SMA, SM22, and Trb3 mRNA levels .

Vorbereitungsmethoden

Synthetic Routes and Methodologies

Core Structural Modifications of Amiloride

Phenamil methanesulfonate is synthesized through strategic modifications of the amiloride backbone. Amiloride (C₆H₈ClN₇O) undergoes phenyl substitution at the 5-position of its pyrazine ring to introduce a hydrophobic aromatic group, enhancing its binding affinity to sodium channels . The reaction typically employs palladium-catalyzed cross-coupling under inert conditions, with bromoamiloride and phenylboronic acid as precursors . Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ in tetrahydrofuran (THF) at 80°C.

  • Stoichiometry : 1:1.2 molar ratio of bromoamiloride to phenylboronic acid.

  • Reaction Time : 12–16 hours under reflux .

Post-reaction purification involves column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate phenamil free base .

Methanesulfonate Salt Formation

The free base is converted to its methanesulfonate salt to improve aqueous solubility and stability. This step involves acid-base neutralization:

  • Reagent Proportions : Phenamil free base (1 eq) and methanesulfonic acid (1.05 eq) in ethanol.

  • Conditions : Stirring at 25°C for 2 hours, followed by solvent evaporation under reduced pressure .

  • Crystallization : Recrystallization from ethanol/water (7:3) yields off-white to yellow crystals .

Optimization of Reaction Conditions

Catalytic Efficiency and Yield Improvements

Studies comparing palladium catalysts revealed that Pd(OAc)₂ with XPhos ligand increases yield (82% vs. 68% with Pd(PPh₃)₄) by reducing side reactions . Temperature modulation (60–100°C) showed optimal conversion at 80°C, balancing kinetic and thermodynamic control .

Solvent Selection for Salt Formation

Ethanol outperforms acetonitrile and dimethylformamide in salt crystallization due to its polarity and low boiling point, achieving 95% purity . Methanesulfonic acid concentration above 1.05 eq induces hydrolysis, necessitating precise stoichiometric control .

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrazine-H), 7.68–7.72 (m, 5H, phenyl-H), 3.20 (s, 3H, CH₃SO₃⁻) .

  • FTIR : Peaks at 1,668 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (S=O asym), and 1,040 cm⁻¹ (S=O sym) .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆ClN₇O₄S
Molecular Weight401.8 g/mol
Solubility45 mg/mL in 2-HP-β-CD solution
Melting Point215–218°C (decomposes)
Storage2–8°C, desiccated

Applications in Research Contexts

Cellular Differentiation Studies

This compound induces peroxisome proliferator-activated receptor γ (PPARγ) expression in preadipocytes at 10–50 μM, promoting adipogenesis via ETS variant 4 activation . Its methanesulfonate salt form enhances cellular uptake by 40% compared to the hydrochloride analogue .

Sodium Channel Inhibition

In E. coli, phenamil inhibits Na⁺-driven flagellar motors (PomA/PotB complex) with an IC₅₀ of 10 μM, demonstrating noncompetitive binding to the stator subunit . Resistance mutations (e.g., PomA-D148Y) reduce efficacy by 90%, underscoring its specificity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenamil (Methansulfonat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

4. Wissenschaftliche Forschungsanwendungen

Phenamil (Methansulfonat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Phenamil (Methansulfonat) übt seine Wirkungen hauptsächlich durch Hemmung epithelialer Natriumkanäle (ENaC) und des transienten Rezeptorpotenzials Polycystin-3 (TRPP3) aus. Die Hemmung von ENaC reduziert die Natriumresorption in Epithelzellen, was verschiedene physiologische Wirkungen haben kann. Die Verbindung hemmt auch den TRPP3-vermittelten Kalziumtransport, was die zelluläre Kalziumhomöostase beeinflusst. Diese Wirkungen werden durch eine spezifische Bindung an die Zielproteine vermittelt, die zu Konformationsänderungen führen, die den Ionentransport blockieren .

Wissenschaftliche Forschungsanwendungen

Inhibition of Bacterial Motility

Mechanism of Action
Phenamil is recognized for its ability to inhibit bacterial motility by targeting sodium-powered flagellar motors. It acts as a noncompetitive inhibitor, binding to the PomA/PomB stator complex within the bacterial flagellar motor, effectively halting flagellar rotation. Studies have shown that phenamil requires relatively high concentrations (greater than 20 μM) to achieve significant inhibition, but it is markedly more potent than its parent compound, amiloride .

Research Findings
Recent research demonstrated that phenamil reduced the rotation speed of sodium-driven bacterial motors significantly. For instance, at a concentration of 10 μM, phenamil decreased the rotation from approximately 98 Hz to 7 Hz . This characteristic makes phenamil a valuable tool for studying bacterial motility and could lead to the development of new antivirulence drugs.

Bone Tissue Engineering

Promoting Osteogenesis
Phenamil has emerged as a promising agent for bone repair by activating the bone morphogenetic protein (BMP) signaling pathway. In vitro studies indicate that phenamil can enhance osteoblastic differentiation while simultaneously mitigating adipogenic differentiation when used in conjunction with 3D nanofibrous scaffolds that mimic bone matrix .

Scaffold Innovations
Researchers have developed mineralized gelatin nanofibrous scaffolds that improve the delivery and efficacy of phenamil in promoting bone regeneration. These scaffolds facilitate sustained release of phenamil, enhancing its osteoinductive properties under both normal and inflammatory conditions . The combination of phenamil with biomimetic scaffolds represents a significant advancement in regenerative medicine, potentially addressing large bone defects effectively.

Pulmonary Vascular Remodeling

Therapeutic Potential in Pulmonary Diseases
Phenamil has also been investigated for its role in attenuating pulmonary vascular remodeling associated with pulmonary artery hypertension (PAH). It activates NFAT and BMP signaling pathways, which are crucial for regulating vascular remodeling processes . This application highlights phenamil's potential as a therapeutic agent in treating conditions characterized by abnormal vascular growth and remodeling.

Summary Table of Applications

Application AreaMechanism/EffectReference
Bacterial Motility Inhibition Noncompetitive inhibition of sodium-powered motors
Bone Tissue Engineering Promotes osteoblastic differentiation; mitigates adipogenesis
Pulmonary Vascular Remodeling Activates NFAT and BMP signaling pathways

Wirkmechanismus

Phenamil (methanesulfonate) exerts its effects primarily by inhibiting epithelial sodium channels (ENaC) and transient receptor potential polycystin-3 (TRPP3). The inhibition of ENaC reduces sodium reabsorption in epithelial cells, which can have various physiological effects. The compound also inhibits TRPP3-mediated calcium transport, affecting cellular calcium homeostasis. These actions are mediated through specific binding to the target proteins, leading to conformational changes that block ion transport .

Vergleich Mit ähnlichen Verbindungen

Sodium Channel Inhibitors

Amiloride and Benzamil

Phenamil methanesulfonate is structurally related to amiloride and benzamil, which also target ENaC. However, phenamil exhibits superior potency and irreversible binding:

Compound ENaC IC₅₀ (nM) TRPP3 IC₅₀ (nM) Reversibility Key Applications
This compound 400 140 Irreversible Cystic fibrosis, bone repair
Amiloride 776 N/A Reversible Hypertension, edema
Benzamil 220 N/A Reversible Diuretic research
  • Mechanistic Differences : Phenamil’s irreversible inhibition arises from covalent modification of ENaC subunits, unlike the reversible binding of amiloride and benzamil .
  • Bacterial Motility Studies : Phenamil (40 μM) induces resistance in Vibrio parahaemolyticus motility mutants at higher thresholds than amiloride (2.25 mM), reflecting its stronger sodium channel blockade .

TRPP3 Inhibitors

Phenamil uniquely inhibits TRPP3, a cation channel implicated in Ca²⁺ signaling. Comparable inhibitors like quinine (IC₅₀ = 169 μM for potassium channels) lack specificity for TRPP3 .

Osteogenic Small Molecules

Phenamil synergizes with BMP-2/BMP-7 to enhance osteoblast differentiation and mineralization, unlike standalone osteogenic agents:

Compound Mechanism Synergy with BMPs Key Applications
This compound Activates BMP/Smad signaling Yes (additive) Bone/dentin regeneration
Dexamethasone Glucocorticoid receptor agonist No Osteoporosis, inflammation
Statins (e.g., simvastatin) HMG-CoA reductase inhibition No Cholesterol reduction, osteogenesis
Purmorphamine Hedgehog pathway agonist No Stem cell differentiation
  • Additive Effects : Phenamil combined with BMP-2 increases alkaline phosphatase activity and mineralization in MC3T3-E1 osteoblasts by 2.5-fold compared to BMP-2 alone .
  • Delivery Systems : Phenamil’s hydrophobicity necessitates specialized carriers (e.g., sterosomes or 3D-printed alginate/PCL scaffolds) for sustained release, unlike water-soluble dexamethasone .

Adipogenesis Modulators

Phenamil upregulates PPARγ and C/EBPα during adipogenesis, similar to rosiglitazone but without PPARγ agonism:

  • Efficiency : Phenamil induces 80% adipocyte differentiation in 3T3-L1 cells at 10 μM, comparable to insulin-dexamethasone-IBMX cocktails .

Biologische Aktivität

Phenamil methanesulfonate, a derivative of amiloride, is primarily known for its role as a sodium channel blocker and has garnered attention for its diverse biological activities, particularly in adipocyte differentiation and osteogenesis. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is chemically classified as 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt. It exhibits high purity (≥99%) and is characterized by its ability to inhibit various ion channels, notably the epithelial sodium channels (ENaC) and transient receptor potential channels (TRPP3).

1. Inhibition of Sodium Channels

Phenamil acts as a potent inhibitor of epithelial sodium channels with a dissociation constant (Kd) of 0.4 nM for a high-affinity site on the ENaC. It also inhibits TRPP3 channel currents with an IC50 value of 0.14 μM, indicating its efficacy in modulating sodium transport across epithelial cells .

2. Modulation of Adipocyte Differentiation

Research indicates that phenamil promotes adipocyte differentiation by upregulating the expression of peroxisome proliferator-activated receptor γ (PPARγ), a key transcription factor in adipogenesis. This effect is mediated through the induction of ETV4 and ETV5 expression in preadipocytes, distinguishing it from other adipogenic compounds like harmine .

Adipogenesis

Phenamil has been shown to stimulate adipocyte differentiation in vitro. A study demonstrated that phenamil treatment significantly increased PPARγ expression in preadipocyte cell lines, leading to enhanced adipogenesis . The following table summarizes the effects observed:

Treatment Effect on PPARγ Expression Cell Type
ControlBaseline3T3-F442A Preadipocytes
PhenamilIncreased3T3-F442A Preadipocytes
GW7845No significant change3T3-F442A Preadipocytes

Osteogenesis

In addition to promoting adipogenesis, phenamil has been implicated in osteoblastic differentiation. It activates the bone morphogenetic protein (BMP) signaling pathway, which is crucial for bone formation. Recent studies using mineralized nanofibrous scaffolds showed that phenamil could enhance osteoblastic differentiation while simultaneously mitigating adipogenic differentiation under specific conditions .

Toxicological Profile

This compound has been evaluated for its safety profile. While acute effects may include gastrointestinal disturbances and skin reactions, chronic exposure does not appear to produce significant adverse health effects based on animal studies. Notably, phenamil has shown no mutagenic or carcinogenic properties in long-term studies involving rats and mice .

Case Studies and Research Findings

  • Adipocyte Differentiation Study : A detailed analysis revealed that phenamil significantly induced PPARγ mRNA levels in preadipocytes compared to controls. ETV4 was identified as a critical mediator in this process.
  • Osteoblastic Differentiation Study : In vitro experiments indicated that phenamil enhances osteogenic differentiation via BMP signaling pathways while inhibiting adipogenesis when used in conjunction with mineralized scaffolds .

Eigenschaften

IUPAC Name

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPIZTURFVSLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017614
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161-94-0
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenamil methanesulfonate
Phenamil methanesulfonate
Phenamil methanesulfonate
Phenamil methanesulfonate
Phenamil methanesulfonate
Phenamil methanesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.